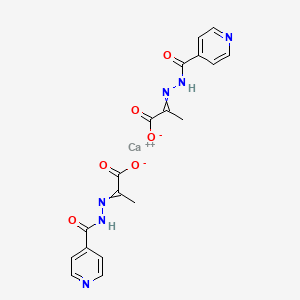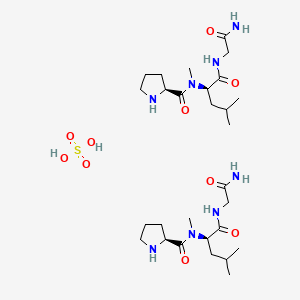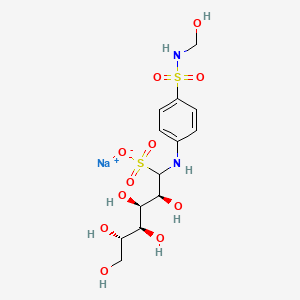
Toliodium
Übersicht
Beschreibung
Tolyl(tolyl)iodoniumchlorid . Es ist ein Mitglied der Iodoniumsalze, die aufgrund ihrer Fähigkeit als elektrophile Iodiierungsmittel in der organischen Synthese bekannt sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Tolyl(tolyl)iodoniumchlorid kann durch die Reaktion von Iod mit Toluol in Gegenwart eines geeigneten Oxidationsmittels synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Chlor oder Brom als Oxidationsmittel, und der Prozess wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tolyl(tolyl)iodoniumchlorid beinhaltet ähnliche Synthesewege, aber in größerem Maßstab. Der Prozess erfordert eine strenge Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und Konzentration der Reaktanten, um hohe Ausbeuten und Reinheit des Produkts zu erreichen .
Chemische Reaktionsanalyse
Reaktionstypen
Tolyl(tolyl)iodoniumchlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Tolyl(tolyl)iodoniumchlorid kann oxidiert werden, um Iodoniumsalze zu bilden.
Reduktion: Es kann reduziert werden, um Iodtoluol zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen und .
Reduktion: Reduktionsmittel wie können verwendet werden.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, darunter Amine und Thiole .
Hauptprodukte, die gebildet werden
Oxidation: Iodoniumsalze.
Reduktion: Iodtoluol.
Substitution: Substituierte Toluolderivate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Toliodium can be synthesized through the reaction of iodine with toluene in the presence of a suitable oxidizing agent. The reaction typically involves the use of chlorine or bromine as the oxidizing agent, and the process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Toliodium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodotoluene.
Substitution: This compound can participate in substitution reactions where the iodonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols .
Major Products Formed
Oxidation: Iodonium salts.
Reduction: Iodotoluene.
Substitution: Substituted toluene derivatives.
Wissenschaftliche Forschungsanwendungen
Tolyl(tolyl)iodoniumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als elektrophiles Iodiierungsmittel in der organischen Synthese verwendet.
Biologie: Wird in der Untersuchung biologischer Iodierungsprozesse eingesetzt.
Medizin: Wird für die potenzielle Verwendung in Radiopharmazeutika untersucht.
Industrie: Wird bei der Synthese verschiedener organischer Verbindungen eingesetzt.
Wirkmechanismus
Tolyl(tolyl)iodoniumchlorid entfaltet seine Wirkung durch seine Fähigkeit, als elektrophiles Iodiierungsmittel zu fungieren. Die Iodoniumgruppe in Tolyl(tolyl)iodoniumchlorid ist hochreaktiv und kann leicht an elektrophilen Substitutionsreaktionen teilnehmen. Diese Reaktivität ist auf das Vorhandensein des positiv geladenen Iodatoms zurückzuführen, das die Verbindung zu einem ausgezeichneten Elektrophil macht .
Wirkmechanismus
Toliodium exerts its effects through its ability to act as an electrophilic iodinating agent. The iodonium group in this compound is highly reactive and can readily participate in electrophilic substitution reactions. This reactivity is due to the presence of the positively charged iodine atom, which makes the compound an excellent electrophile .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Iodoniumsalze: Ähnlich wie Tolyl(tolyl)iodoniumchlorid enthalten diese Verbindungen ebenfalls ein positiv geladenes Iodatom und werden als elektrophile Iodiierungsmittel verwendet.
Iodtoluol: Eine reduzierte Form von Tolyl(tolyl)iodoniumchlorid, die in der organischen Synthese verwendet wird.
Iodbenzol: Eine weitere Iodoniumverbindung mit ähnlicher Reaktivität.
Einzigartigkeit
Tolyl(tolyl)iodoniumchlorid ist aufgrund seiner spezifischen Struktur einzigartig, die zwei Tolylgruppen enthält, die an das Iodatom gebunden sind. Diese Struktur verleiht eine eindeutige Reaktivität und macht sie besonders nützlich in bestimmten Arten von organischen Synthesereaktionen .
Eigenschaften
IUPAC Name |
bis(4-methylphenyl)iodanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14I/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWDSQUZURFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14I+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196842 | |
| Record name | Toliodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46449-56-3 | |
| Record name | Toliodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046449563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toliodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLIODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5133M1F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)

![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3S,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1Z,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10859380.png)









